molecular formula C7H7NS B147508 Thiobenzamide CAS No. 2227-79-4

Thiobenzamide

Cat. No. B147508
CAS RN: 2227-79-4
M. Wt: 137.2 g/mol
InChI Key: QIOZLISABUUKJY-UHFFFAOYSA-N
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Description

Thiobenzamide (TB) is a chemical compound that has been the subject of various studies due to its interesting chemical properties and biological activities. It serves as a model compound for thiocarbonyl compounds and has been associated with hepatotoxic effects when metabolized in the body . The structure of thiobenzamide has been studied in both the gas phase and solid state, revealing significant differences due to intermolecular hydrogen bonding in the solid phase .

Synthesis Analysis

The synthesis of thiobenzamide derivatives has been explored in several studies. For instance, a thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to alpha,beta-unsaturated imides, including 2-methoxybenzamide, has been developed, showcasing the importance of intramolecular hydrogen bonding for the reactivity of these compounds . Additionally, the synthesis of N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea has been reported, with its crystal structure determined by X-ray diffraction, highlighting the presence of intra- and intermolecular hydrogen bonds that stabilize the crystal structure .

Molecular Structure Analysis

The molecular structure of thiobenzamide has been extensively analyzed. Gas electron diffraction and quantum chemical calculations have been used to determine the equilibrium structure of thiobenzamide in the gas phase, revealing a non-planar configuration and providing detailed geometrical parameters . The crystal structure of related thiobenzamide compounds has also been determined, showing the planarity of the carbonyl and thiourea groups and the antiperiplanar conformation of the C=S and C=O double bonds .

Chemical Reactions Analysis

Thiobenzamide undergoes various chemical reactions, including oxidation to thiobenzamide S-oxide by microsomal enzymes such as FAD-containing monooxygenase and cytochrome P-450 . The reaction of thiobenzamides with arylmagnesium bromides has been studied, yielding diphenylmethyleneamine and thiobenzophenone as products . Furthermore, the reactions of thiobenzamide with diazo compounds have been investigated, leading to the formation of five-membered heterocycles or thiiranes, depending on the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiobenzamide have been examined through various analytical techniques. The hepatotoxicity of thiobenzamide and its metabolites has been linked to the modification of microsomal lipids, with the formation of N-benzimidoyl derivatives of phosphatidylethanolamine lipids . The thermodynamics of thiobenzamide have been studied by combustion and sublimation calorimetry, providing insights into the enthalpies of formation and atomization, as well as the energy of conjugation of the molecule .

Relevant Case Studies

Several case studies have highlighted the biological activities and potential applications of thiobenzamide derivatives. For example, the synthesized N-(4-methylbenzamido)-N'-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea exhibited good fungicidal activities against various fungi, suggesting its potential use as a fungicide . The hepatotoxic effects of thiobenzamide and its S-oxide metabolite have been studied in rats, providing insights into the mechanisms of liver damage induced by these compounds .

Scientific Research Applications

1. Covalent Modification of Microsomal Lipids

Thiobenzamide (TB) is known for its hepatotoxic effects in rats, which are linked to its chemical reactivity and metabolite formation. Research by Ji et al. (2007) explored how TB metabolites covalently modify microsomal lipids, particularly phosphatidylethanolamine, in rat liver microsomes. This study is significant in understanding the mechanistic aspect of TB-induced hepatotoxicity and the broader implications for chemically induced biological responses.

2. Corrosion Inhibition

In a study focusing on corrosion inhibition, Özcan & Dehri (2004) found that thiobenzamide demonstrates effective corrosion inhibition properties for mild steel in acidic environments. The research highlighted the relationship between molecular structures of thiobenzamide and its corrosion inhibition efficiency, providing insights into its potential applications in material science and engineering.

3. Protein Target Identification

In toxicological research, Ikehata et al. (2008) studied the protein targets of thiobenzamide's reactive metabolites in rat liver. This work is crucial for understanding the specific interactions between TB metabolites and cellular proteins, offering insights into the pathways of TB-induced liver toxicity and possibly other related hepatotoxins.

4. Gas Phase Molecular Structure

The molecular structure of thiobenzamide in the gas phase was studied by Kolesnikova et al. (2018) using gas electron diffraction and quantum chemical calculations. Their findings on thiobenzamide's non-planar molecular structure in the gas phase provide fundamental insights into its physical chemistry and potential interactions in different states.

5. Medical Applications and Drug Delivery

Thiobenzamide has been researched for its potential in medical applications, particularly in drug delivery systems. Long et al. (2015) developed a method for the long-term release of thiobenzamide, which degrades to release hydrogen sulfide, from polymer-based microparticles. This research opens avenues for using thiobenzamide in controlled drug delivery and therapeutic applications.

6. Insecticidal Activities

The synthesis and insecticidal activities of various thiobenzamides were investigated by Shua (2014). The study demonstrated the potential of thiobenzamide derivatives as insecticides, which can be significant in agricultural and pest control applications.

7. Enhanced Angiogenesis in Therapeutics

Research by Lee et al. (2021) focused on the use of thiobenzamide for enhanced angiogenesis via NO/H2S co-delivery from nanoparticles. This study highlights the therapeutic potential of thiobenzamide in enhancing angiogenesis, which is crucial in tissue repair and regeneration.

Safety And Hazards

Thiobenzamide is considered hazardous. It is toxic if swallowed and causes skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is also considered a poison by ingestion and moderately toxic by intraperitoneal route .

Future Directions

Thiobenzamide and its derivatives have a wide range of applications due to their pharmacological properties . They are important in the pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . Future research may focus on developing more practical methods for the chemical synthesis of thioamides using sulfuration agents .

properties

IUPAC Name

benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZLISABUUKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062280
Record name Benzenecarbothioamide
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Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiobenzamide

CAS RN

2227-79-4
Record name Thiobenzamide
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Record name Thiobenzamide
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Record name Benzenecarbothioamide
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Record name Benzenecarbothioamide
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Record name Thiobenzamide
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Record name THIOBENZAMIDE
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Synthesis routes and methods

Procedure details

Into a solution containing 10.0 g (0.03 mole) of 3,5-bis(1,1-dimethylethyl)-4-[(2-methoxyethoxy)methoxy]benzonitrile, 5.7 ml (0.04 mole) of triethylamine and 14.2 ml (0.18 mole) of pyridine, hydrogen sulfide gas is bubbled over 15 hours. The mixture is poured into ice water (110 ml), and an oily precipitate solidifies upon standing at 0° C. for 15 hours. The solid is thoroughly washed with water and filtered. Recrystallization from ethyl acetate and hexane gives 7.9 g (71%) of analytically pure 3,5-bis(1,1-dimethylethyl) -4-[2-methoxyethoxy)methoxy]benzenecarbothioamide, mp 113°-115° C.
Name
3,5-bis(1,1-dimethylethyl)-4-[(2-methoxyethoxy)methoxy]benzonitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Thiobenzamide
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Thiobenzamide
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Thiobenzamide
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Thiobenzamide
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Thiobenzamide
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Thiobenzamide

Citations

For This Compound
3,210
Citations
JR Cashman, RP Hanzlik - The Journal of Organic Chemistry, 1982 - ACS Publications
… the hepatotoxicityof thiobenzamide derivatives and their … a family of ring-substituted thiobenzamide derivatives, relative potency to … We have also shown that thiobenzamide and its …
Number of citations: 91 pubs.acs.org
RP Hanzlik, JR Cashman, GJ Traiger - Toxicology and applied …, 1980 - Elsevier
The effect of substituents on the relative hepatotoxicity of various derivatives of thiobenzamide (TB) and thiobenzamide-S-oxide (TBSO) has been investigated in the rat. For five para-…
Number of citations: 60 www.sciencedirect.com
JR Cashman, GJ Traiger, RP Hanzlik - Toxicology, 1982 - Elsevier
Primary thioamides such as thiobenzamide (TB) are well known hepatotoxins in the rat. Among para-substituted TB derivatives relative hepatotoxicity varies in accordance with the …
Number of citations: 21 www.sciencedirect.com
SJ Grossman, DH Patrick, D Kornbrust, PF Smith… - Toxicology and applied …, 1991 - Elsevier
… the thiobenzamide to thiobenzamide sulfoxide ratio increased to 3.4 to 1. From these data, the oxidation of thiobenzamide … from thiobenzamide sulfoxide, is inhibited by the amount of …
Number of citations: 12 www.sciencedirect.com
K Ikehata, TG Duzhak, NA Galeva, T Ji… - Chemical research in …, 2008 - ACS Publications
Thiobenzamide (TB) is a potent hepatotoxin in rats, causing dose-dependent hyperbilirubinemia, steatosis, and centrolobular necrosis. These effects arise subsequent to and appear to …
Number of citations: 83 pubs.acs.org
IN Kolesnikova, AE Putkov, AN Rykov… - Journal of Molecular …, 2018 - Elsevier
… of free thiobenzamide molecule which … thiobenzamide. The purpose of the present work is the investigation of the molecular structure and conformational composition of thiobenzamide …
Number of citations: 4 www.sciencedirect.com
JL Holmes, F Benoit - Organic Mass Spectrometry, 1971 - Wiley Online Library
The mass spectra of benzamide, thiobenzamide and their N‐d 2 analogues have been studied In addition to fragmenting by simple bond cleavages the molecular ions dissociate partly …
Number of citations: 27 onlinelibrary.wiley.com
V Pandarinathan, K Lepková, SI Bailey… - Journal of The …, 2013 - iopscience.iop.org
… The positive ΔH ads values of thiobenzamide obtained in this study indicate that the adsorption is endothermic and is in accordance with the mode of thiobenzamide chemisorption onto …
Number of citations: 29 iopscience.iop.org
SK Yeo, BG Choi, JD Kim, JH Lee - Bulletin of the Korean …, 2002 - koreascience.kr
… alkaline aqueous solution, and the solvent was evaporated off in vacuo to afford only desirable thiobenzamide derivatives without further purification in quantitative yields (Table 1). MBT …
Number of citations: 19 koreascience.kr
E Chieli, G Malvaldi, D Segnini - Toxicology Letters, 1980 - Elsevier
Administration of thiobenzamide (TB) (0.18 mmol/100 g bw) to rats caused the appearance in serum and urine of a compound identified as thiobenzamide-S-oxide. When synthesized …
Number of citations: 23 www.sciencedirect.com

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